molecular formula C18H21N5OS2 B2584137 2-[[4-(4-Ethoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine CAS No. 868222-24-6

2-[[4-(4-Ethoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine

Cat. No. B2584137
CAS RN: 868222-24-6
M. Wt: 387.52
InChI Key: OYRQOEBPBOZMMM-UHFFFAOYSA-N
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Description

The compound is a derivative of triazole, which is a class of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms in the ring . The presence of the ethoxyphenyl and methylsulfanyl groups suggests that this compound could have interesting chemical properties and potential applications in various fields.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring and the introduction of the ethoxyphenyl and methylsulfanyl groups. Unfortunately, without specific information or literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a central pyrimidine ring with various substituents. These include an ethoxyphenyl group, a methylsulfanyl group, and a triazole ring, also substituted with a methylsulfanyl group .


Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions, often serving as versatile intermediates in the synthesis of more complex organic compounds . The presence of the ethoxyphenyl and methylsulfanyl groups could also influence the reactivity of this compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the presence and position of functional groups, and the overall charge distribution within the molecule .

Scientific Research Applications

Cyclization and Synthesis Techniques

Research has highlighted the synthesis of complex pyrimidine derivatives through cyclization techniques. For instance, the synthesis of the [1,2,4]Triazolo[1,5-c]pyrimidine ring system has been achieved by condensing isothiosemicarbazones with ethoxymethylenemalononitrile, yielding moderate to high yields. This process underscores the compound's role in the development of novel organic synthesis methodologies (Yamazaki, 1981).

Antiviral and Antimicrobial Applications

Compounds related to 2-[[4-(4-Ethoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine have been studied for their antiviral and antimicrobial properties. Research involving 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines has shown significant antiviral activity against a range of viruses, including herpes simplex virus and HIV, highlighting the potential of related compounds in medical applications (Holý et al., 2002).

Crystal Structure Analysis

The study of crystal environments and hydrogen-bonding interactions in related pyrimidine derivatives provides insights into the compound's molecular structure and potential for developing coordination compounds with biological activity. This research is crucial for understanding the compound's interaction at the molecular level and its potential applications in designing drugs with specific target activities (Canfora et al., 2010).

Herbicidal Activities

Derivatives of triazolinone, incorporating pharmacophores into the scaffold of triazolinone, have shown promising herbicidal activities. This suggests that compounds related to 2-[[4-(4-Ethoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine could serve as effective herbicides, offering new solutions for weed control in agriculture (Luo et al., 2008).

Novel Antitumor Agents

The synthesis of new thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has been explored for their antitumor activity. Such research endeavors to uncover the therapeutic potential of pyrimidine derivatives in treating various cancers, marking an important step in the search for more effective anticancer drugs (Hafez & El-Gazzar, 2017).

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. These could include its reactivity, toxicity, and potential for causing environmental harm. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The study and development of new triazole derivatives is a vibrant field of research, with potential applications in medicine, agriculture, and materials science. This compound, with its unique combination of functional groups, could be of interest for future investigations .

properties

IUPAC Name

2-[[4-(4-ethoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS2/c1-5-24-15-8-6-14(7-9-15)23-16(21-22-18(23)25-4)11-26-17-19-12(2)10-13(3)20-17/h6-10H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRQOEBPBOZMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SC)CSC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-(4-Ethoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine

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